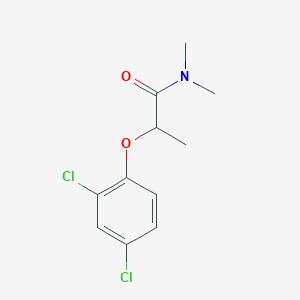

2-(2,4-二氯苯氧基)-N,N-二甲基丙酰胺

描述

2-(2,4-dichlorophenoxy)-N,N-dimethylpropanamide is a useful research compound. Its molecular formula is C11H13Cl2NO2 and its molecular weight is 262.13 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(2,4-dichlorophenoxy)-N,N-dimethylpropanamide is 261.0323340 g/mol and the complexity rating of the compound is 248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N,N-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N,N-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

全球趋势和研究差距

2-(2,4-二氯苯氧基)-N,N-二甲基丙酰胺通常与 2,4-D 除草剂相关,由于其在农业和城市活动中的广泛使用,已对其毒理学和致突变性进行了广泛的研究。科学计量学审查强调了研究 2,4-D 毒理效应的快速进展,指出了美国、加拿大和中国做出的重大贡献。研究趋势表明,人们非常关注职业风险、神经毒性、除草剂抗性和对非目标水生物种的影响。该研究强调了未来研究需要深入了解分子生物学,尤其是基因表达,以进一步了解 2,4-D 的毒理学和致突变性 (Zuanazzi, Ghisi, & Oliveira, 2020).

环境影响和生态系统毒性

另一篇综述仔细审查了 2,4-D 的环境归宿、行为及其对水生生物、植物和人类的生态毒理学影响。尽管在高使用区域的地表水中浓度较低,但 2,4-D 在土壤、空气和水中的持久性构成了重大风险,这表明需要采取局部缓解策略来防止进入环境。该综述还对 2,4-D 抗性作物使用量增加可能导致环境中不安全的残留水平表示担忧,并强调迫切需要进一步研究其长期环境影响 (Islam et al., 2017).

微生物生物降解

探索了微生物在降解 2,4-D 及其主要降解代谢物 2,4-二氯苯酚 (2,4-DCP) 中的作用,以了解这些过程如何减轻环境污染。这篇综述强调了微生物修复在分解 2,4-D 中的重要性,突出了其在减少除草剂对生态系统和人类健康的影响中的应用 (Magnoli et al., 2020).

对土壤和有机质的吸附

对 2,4-D 和相关苯氧基除草剂的吸附行为进行的广泛综述,深入了解了这些化合物如何与各种环境基质(如土壤、有机质和矿物质)相互作用。了解吸附过程对于评估 2,4-D 的环境迁移率和生物利用度至关重要,这直接影响其持久性和潜在的生态毒理学影响。该综述表明,土壤有机质和铁氧化物是 2,4-D 的重要吸附剂,这可以为减轻其环境影响的策略提供信息 (Werner, Garratt, & Pigott, 2012).

作用机制

Target of Action

The primary target of 2-(2,4-dichlorophenoxy)-N,N-dimethylpropanamide is similar to that of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a widely used herbicide . It primarily targets broadleaf weeds, causing uncontrolled growth while leaving most grasses such as cereals, lawn turf, and grassland relatively unaffected . The compound mimics natural auxin at the molecular level .

Mode of Action

The compound interacts with its targets by mimicking the action of natural auxin, a type of plant hormone . This results in abnormal growth in sensitive dicots, leading to their eventual death . The compound also alters the plasticity of the cell walls, influences the amount of protein production, and increases ethylene production .

Biochemical Pathways

The biochemical pathways affected by 2-(2,4-dichlorophenoxy)-N,N-dimethylpropanamide are similar to those affected by 2,4-D. The compound is known to be degraded by various biological agents, including bacteria and fungi . The degradation process involves several enzymes and genes that regulate the degradation of 2,4-D . The compound’s main product of degradation is 2,4-dichlorophenol (2,4-DCP) .

Pharmacokinetics

A study on 2,4-d in rats showed that after oral administration, the mean cmax values were 6019 and 2184 mg/L, the AUC 0→∞ values were 23,722 and 4,127 mg×h/L and the clearance (Cl) were 110 and 002 L/ (h×kg), respectively . These values suggest that the compound has good bioavailability.

Result of Action

The result of the compound’s action is the death of targeted plants due to uncontrolled growth . This is achieved by disrupting normal plant growth processes, leading to abnormalities such as altered cell wall plasticity, increased protein production, and increased ethylene production .

Action Environment

The action of 2-(2,4-dichlorophenoxy)-N,N-dimethylpropanamide can be influenced by various environmental factors. The compound is highly water-soluble , which means its action can be affected by the presence of water in the environment. It is also known to persist in aquatic systems under certain conditions . The compound’s action can also be influenced by the presence of certain microorganisms in the soil that can degrade it .

生化分析

Biochemical Properties

2-(2,4-dichlorophenoxy)-N,N-dimethylpropanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both direct and indirect mechanisms .

Cellular Effects

The effects of 2-(2,4-dichlorophenoxy)-N,N-dimethylpropanamide on cells are diverse and depend on the cell type and the cellular processes involved . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(2,4-dichlorophenoxy)-N,N-dimethylpropanamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are crucial for understanding how this compound exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,4-dichlorophenoxy)-N,N-dimethylpropanamide change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(2,4-dichlorophenoxy)-N,N-dimethylpropanamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-(2,4-dichlorophenoxy)-N,N-dimethylpropanamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-(2,4-dichlorophenoxy)-N,N-dimethylpropanamide within cells and tissues involve various transporters and binding proteins . It can also influence its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-(2,4-dichlorophenoxy)-N,N-dimethylpropanamide and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2-(2,4-dichlorophenoxy)-N,N-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2/c1-7(11(15)14(2)3)16-10-5-4-8(12)6-9(10)13/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZFTBSEVYNGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)OC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-hydroxy-2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4051834.png)

![5-chloro-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4051854.png)

![4-(6-bromo-1,3-benzodioxol-5-yl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4051862.png)

![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4051875.png)

![{3-allyl-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B4051892.png)

![methyl 11-(3-bromo-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4051903.png)

acetic acid](/img/structure/B4051905.png)

![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4051921.png)

![1-[4-[4-(2-Chloro-4,5-difluorobenzoyl)-3-methylpiperazin-1-yl]-3-fluorophenyl]ethanone](/img/structure/B4051924.png)

![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[(2-phenyl-1H-imidazol-4-yl)carbonyl]piperidin-3-ol](/img/structure/B4051930.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(5-methyl-2-oxotetrahydro-3-furanyl)propanamide](/img/structure/B4051957.png)